Cholecystokinin Octapeptide, desulfated (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Octapéptido de Colecistoquinina, desulfatado (TFA) es un octapéptido sintético derivado de la Colecistoquinina, una hormona peptídica que se encuentra en el sistema gastrointestinal y el sistema nervioso central. Este compuesto se caracteriza por la ausencia de grupos sulfato, lo que lo diferencia de sus contrapartes sulfatadas. El Octapéptido de Colecistoquinina, desulfatado (TFA) se utiliza principalmente en la investigación científica para estudiar los efectos fisiológicos y farmacológicos de la Colecistoquinina sin la influencia de la sulfatación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Octapéptido de Colecistoquinina, desulfatado (TFA) se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La desulfatación se logra omitiendo el paso de sulfatación durante la síntesis. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: La producción industrial de Octapéptido de Colecistoquinina, desulfatado (TFA) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para garantizar la consistencia y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de reacciones: El Octapéptido de Colecistoquinina, desulfatado (TFA) puede sufrir diversas reacciones químicas, entre las que se incluyen:

Oxidación: Los residuos de metionina en el péptido pueden oxidarse a metionina sulfóxido o metionina sulfona.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a grupos tiol libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para estudiar las relaciones estructura-actividad

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados estándar de aminoácidos utilizados en SPPS

Principales productos formados:

Oxidación: Metionina sulfóxido, metionina sulfona.

Reducción: Grupos tiol libres.

Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas

4. Aplicaciones de la investigación científica

El Octapéptido de Colecistoquinina, desulfatado (TFA) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la síntesis de péptidos, las relaciones estructura-actividad y las modificaciones de péptidos.

Biología: Investiga el papel de la Colecistoquinina en procesos fisiológicos como la digestión, la saciedad y la neurotransmisión.

Medicina: Explora posibles aplicaciones terapéuticas, incluida la regulación del apetito, el manejo del dolor y los trastornos gastrointestinales.

Industria: Utilizado en el desarrollo de ensayos de diagnóstico y como patrón de referencia en control de calidad

Aplicaciones Científicas De Investigación

Cholecystokinin Octapeptide, desulfated (TFA) has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigates the role of Cholecystokinin in physiological processes such as digestion, satiety, and neurotransmission.

Medicine: Explores potential therapeutic applications, including appetite regulation, pain management, and gastrointestinal disorders.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control

Mecanismo De Acción

El Octapéptido de Colecistoquinina, desulfatado (TFA) ejerce sus efectos uniéndose a los receptores de Colecistoquinina (CCK1 y CCK2) que se encuentran en el tracto gastrointestinal y el sistema nervioso central. La unión del péptido a estos receptores activa las vías de señalización intracelulares, lo que lleva a diversas respuestas fisiológicas como la contracción de la vesícula biliar, la secreción de enzimas pancreáticas y la modulación del apetito .

Compuestos similares:

Octapéptido de Colecistoquinina, sulfatado (CCK-8s): Contiene grupos sulfato, lo que aumenta su afinidad de unión a los receptores de Colecistoquinina.

Gastrina: Otra hormona peptídica con estructura y función similares, principalmente involucrada en la estimulación de la secreción de ácido gástrico.

Caeruleína: Un péptido que se encuentra en la piel de rana con una actividad biológica similar a la de la Colecistoquinina

Unicidad: El Octapéptido de Colecistoquinina, desulfatado (TFA) es único debido a la ausencia de grupos sulfato, lo que permite a los investigadores estudiar los efectos de la Colecistoquinina sin la influencia de la sulfatación. Esto lo convierte en una herramienta valiosa para comprender los roles específicos de la sulfatación en la actividad biológica de la Colecistoquinina .

Comparación Con Compuestos Similares

Cholecystokinin Octapeptide, sulfated (CCK-8s): Contains sulfate groups, which enhance its binding affinity to Cholecystokinin receptors.

Gastrin: Another peptide hormone with similar structure and function, primarily involved in stimulating gastric acid secretion.

Caerulein: A peptide found in frog skin with similar biological activity to Cholecystokinin

Uniqueness: Cholecystokinin Octapeptide, desulfated (TFA) is unique due to the absence of sulfate groups, which allows researchers to study the effects of Cholecystokinin without the influence of sulfation. This makes it a valuable tool for understanding the specific roles of sulfation in Cholecystokinin’s biological activity .

Propiedades

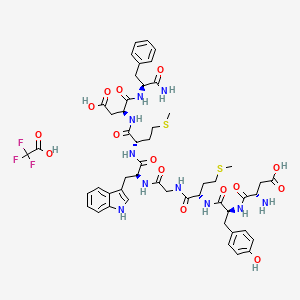

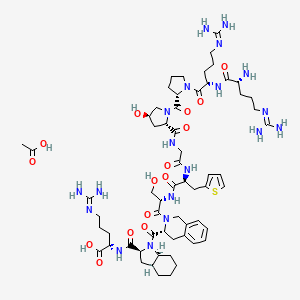

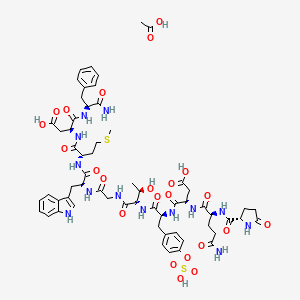

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O13S2.C2HF3O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;3-2(4,5)1(6)7/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);(H,6,7)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRPVYNGDRDRP-ITZXPNBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63F3N10O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

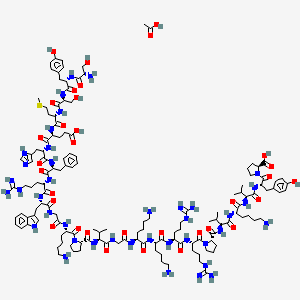

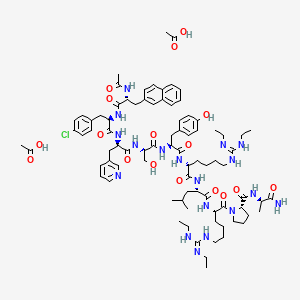

![[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]azanium;acetate](/img/structure/B8069864.png)

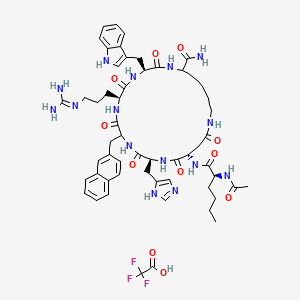

![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)

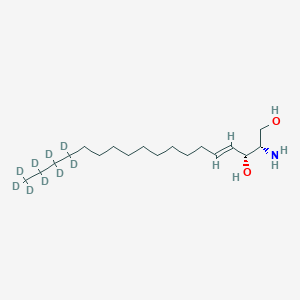

![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)

![[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8069925.png)